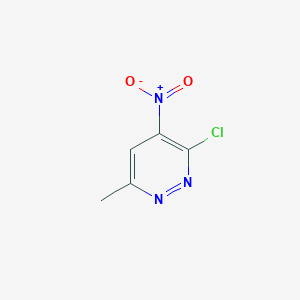![molecular formula C19H20N2O3S2 B2405706 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 899968-05-9](/img/structure/B2405706.png)
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings) with a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4,6-dimethylbenzo[d]thiazol-2-yl amine with a 4-(isopropylsulfonyl)benzoyl chloride, in a process known as amide coupling .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring attached to a benzamide group via a nitrogen atom, with additional methyl and isopropylsulfonyl substituents .Chemical Reactions Analysis
As a benzothiazole derivative, this compound might be expected to undergo reactions typical of this class of compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole and benzamide groups could confer polarity and potential for hydrogen bonding .Applications De Recherche Scientifique
Positron Emission Tomography Imaging
- A study developed novel benzamides, including a derivative similar to the compound , as ligands for positron emission tomography (PET) imaging of the metabotropic glutamate 1 (mGlu1) receptor in the brain. This could be significant for neurological imaging and research (Fujinaga et al., 2012).
Antimicrobial Applications
- Thiazole and thiazoline derivatives, closely related to the compound, have been synthesized and shown to exhibit anti-inflammatory and antimicrobial properties. This suggests potential for use in combating microbial infections (Lynch et al., 2006).
Anticancer Activity
- Research has indicated that benzamide derivatives with thiazole structures have potential anticancer properties, implying that similar compounds like N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide could have applications in cancer research (Ravinaik et al., 2021).
Interaction with DNA
- Some copper(II)-sulfonamide complexes, including those with structures related to the compound , have shown interactions with DNA, which is significant for understanding DNA binding and potential therapeutic applications (González-Álvarez et al., 2013).
Enzyme Inhibition
- N-substituted benzamide derivatives have been studied for their potential as enzyme inhibitors. This suggests a role in biochemical research and drug development for diseases involving specific enzyme targets (Saeed et al., 2015).
Electrophysiological Activity
- N-substituted imidazolylbenzamides, similar in structure to the compound , have shown cardiac electrophysiological activity. This indicates potential applications in cardiovascular research (Morgan et al., 1990).
Corrosion Inhibition
- Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel, suggesting potential industrial applications in corrosion prevention (Hu et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-11(2)26(23,24)15-7-5-14(6-8-15)18(22)21-19-20-17-13(4)9-12(3)10-16(17)25-19/h5-11H,1-4H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCWOKSBYNOWJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(ethylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2405624.png)
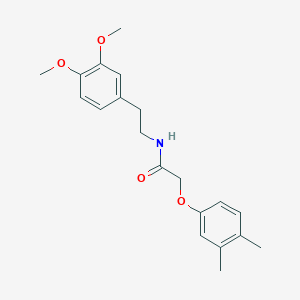
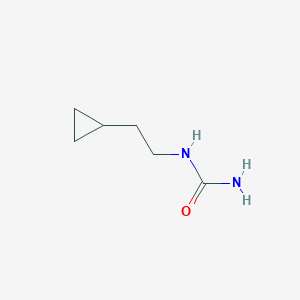
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2405629.png)
![3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2405630.png)
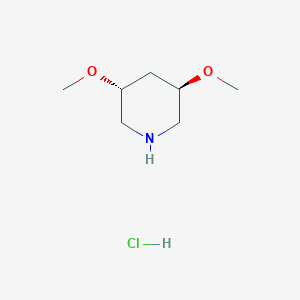
![(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol](/img/structure/B2405637.png)
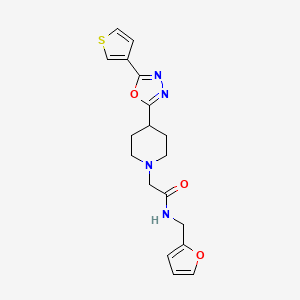
![1-[2-[Bis(2-chloroethoxy)phosphoryl]ethyl-(2-chloroethoxy)phosphoryl]oxy-2-chloroethane](/img/structure/B2405642.png)
![Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2405643.png)
![6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2405644.png)
![2-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2405645.png)
